2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid
Description
2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid is a fluorinated carboxylic acid featuring a 4-fluorophenyl ethyl substituent attached to a branched 3,3-dimethylbutanoic acid backbone. Its molecular formula is inferred as C₁₄H₁₇FO₂ (molecular weight: 180.09 g/mol, as per ) . It is cataloged as a building block for drug discovery, highlighting its utility in medicinal chemistry .
Properties
Molecular Formula |
C14H19FO2 |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H19FO2/c1-14(2,3)12(13(16)17)9-6-10-4-7-11(15)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,16,17) |
InChI Key |
XYBDIYKHTMPWEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of ethyl 2-cyano-3,3-dimethylthioacrylate from ethyl cyanoacetate, carbon disulfide, and dimethyl sulfate. This intermediate then reacts with 4-fluorophenethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the fluorophenyl ring.
Scientific Research Applications
2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Esters with 3,3-Dimethylbutanoate Moieties
Compounds such as ((2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(4-fluorophenyl)tetrahydrofuran-3-yl)methyl 3,3-dimethylbutanoate (14) () share the 3,3-dimethylbutanoate group but incorporate a tetrahydrofuran scaffold. Key differences include:
- Bioactivity : The ester group in compound 14 may require hydrolysis to release the active carboxylic acid, altering pharmacokinetics.
Amino-Substituted Derivatives
- 2-(Acetylamino)-3,3-dimethylbutanoic acid (): Replaces the fluorophenyl ethyl group with an acetylamino moiety. This modification increases hydrogen bonding capacity, improving aqueous solubility but reducing membrane permeability .
Fluorinated Analogues
- 2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid (): Features dual fluorination on the ethyl and butanoic acid chains. The increased electron-withdrawing effects lower the carboxylic acid’s pKa, enhancing ionization and solubility in physiological environments .
Heterocyclic and Ester Derivatives
- (2S)-2-(2-Formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic Acid (): Incorporates a pyrrole ring, enabling π-π stacking interactions with aromatic protein residues. This structural feature could enhance target affinity but may reduce solubility .
- (S)-2-((Ethoxycarbonyl)amino)-3,3-dimethylbutanoic Acid (): The ethoxycarbonyl group introduces an ester moiety, which may delay absorption due to hydrolysis requirements in vivo .
Amino-Ester Derivatives
- Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate (): Shares the 4-fluorophenyl ethyl group but replaces the carboxylic acid with an amino ester. The basic amino group alters ionization under physiological conditions, affecting bioavailability and distribution .
Comparative Data Table
Discussion of Structural Impacts on Properties
- Lipophilicity: The 4-fluorophenyl group in the target compound enhances hydrophobicity, favoring blood-brain barrier penetration compared to polar derivatives like amino-substituted analogs.
- Acidity : Fluorinated analogs (e.g., ) exhibit stronger acidity (lower pKa) due to electron-withdrawing effects, influencing ionization and solubility.
- Metabolic Stability : Increased fluorination () and steric hindrance () reduce metabolic degradation, extending half-life.
- Synthetic Utility : The target compound’s simplicity makes it a versatile intermediate, while complex derivatives (e.g., ) require multi-step syntheses for specialized applications.
Biological Activity
2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C13H17F
- Molecular Weight : 202.28 g/mol
- Structure : The compound features a fluorophenyl group attached to a dimethylbutanoic acid backbone, which is significant for its interaction with biological targets.
Research indicates that 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid may exert its biological effects through several mechanisms:
- Inhibition of Transporters : It has been identified as an inhibitor of various phosphate transporters, including NaPi-IIb, PiT-1, and PiT-2. This inhibition can have therapeutic implications in conditions such as chronic kidney disease and hyperphosphatemia .
- Impact on Cell Signaling : The compound may influence intracellular signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells. Its role as a potential HDAC6 inhibitor has been noted, which could lead to altered gene expression profiles in treated cells .
Biological Activity Overview
The biological activity of 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid can be summarized in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Inhibition of NaPi-IIb | Reduces phosphate absorption | |
| HDAC6 Inhibition | Alters gene expression | |
| Antiproliferative Effects | Induces apoptosis in cancer cells |
Case Studies
Several studies have explored the effects of this compound in various biological contexts:
- Chronic Kidney Disease (CKD) : A study highlighted the efficacy of 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid in reducing serum phosphate levels in animal models of CKD. The compound's ability to inhibit NaPi-IIb was linked to improved renal function and reduced vascular calcification .
- Cancer Research : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines. The mechanism was associated with the inhibition of HDAC6, leading to increased levels of pro-apoptotic proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
